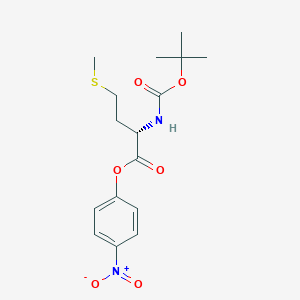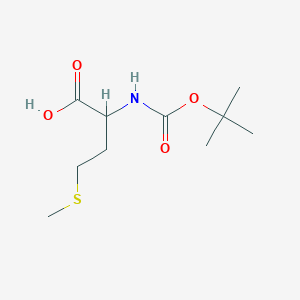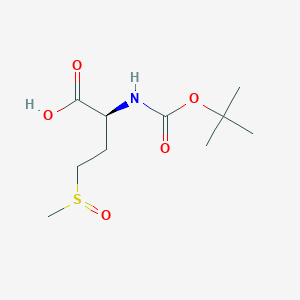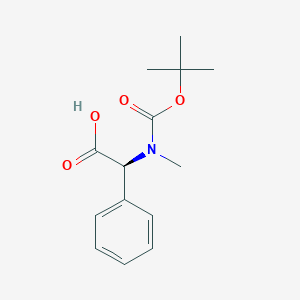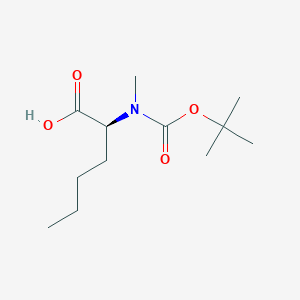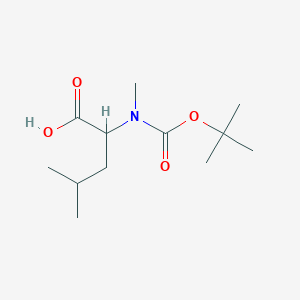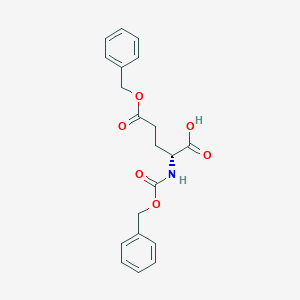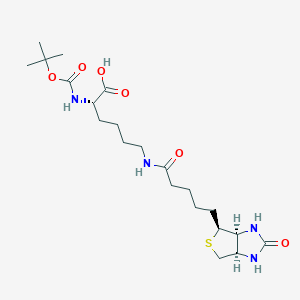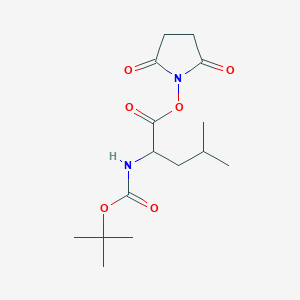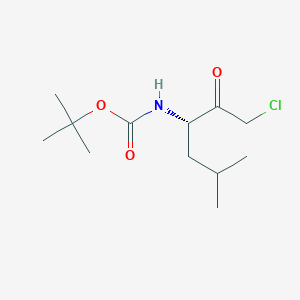
Boc-leu-chloromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-leu-chloromethylketone, also known as tert-butoxycarbonyl-leucine-chloromethylketone, is a chemical compound widely used in biochemical research. It is a derivative of leucine, an essential amino acid, and is often employed as a protease inhibitor. The compound is particularly valuable in studying the role of cysteine proteases in various biological processes and diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-leu-chloromethylketone is typically synthesized from Boc-leucine. The synthesis involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected by converting it to a tert-butoxycarbonyl (Boc) group.
Formation of the Chloromethylketone: The protected leucine is then reacted with chloromethyl ketone under specific conditions to form this compound.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-leu-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis often uses trifluoroacetic acid, while basic hydrolysis may involve sodium hydroxide or potassium carbonate.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the removal of the Boc group, yielding leucine derivatives.
Applications De Recherche Scientifique
Boc-leu-chloromethylketone has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studying the role of proteases in cellular processes and disease mechanisms.
Medicine: this compound is used in drug development, particularly in designing inhibitors for cysteine proteases implicated in diseases like cancer and autoimmune disorders.
Industry: The compound finds applications in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
Boc-leu-chloromethylketone exerts its effects primarily by inhibiting cysteine proteases. The chloromethylketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition disrupts the protease’s ability to cleave peptide bonds, affecting various biological processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-phenylalanine-chloromethylketone
- Boc-lysine-chloromethylketone
- Boc-arginine-chloromethylketone
Comparison
Compared to similar compounds, Boc-leu-chloromethylketone is unique due to its specific amino acid backbone (leucine) and the presence of the chloromethylketone group. This combination provides distinct reactivity and selectivity towards certain proteases, making it a valuable tool in biochemical research. Other similar compounds may have different amino acid backbones, leading to variations in their inhibitory profiles and applications.
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWTNDBZSOFFP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427296 |
Source


|
| Record name | Boc-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102123-85-3 |
Source


|
| Record name | Boc-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
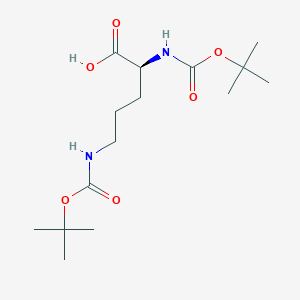

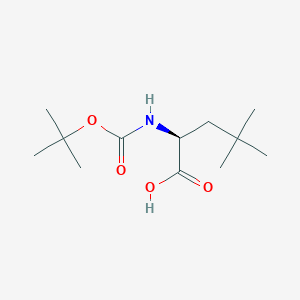

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)
